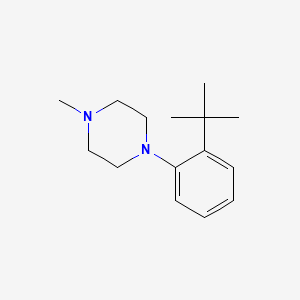![molecular formula C18H25Cl2NO3 B8457324 tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate](/img/structure/B8457324.png)
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate
Descripción general
Descripción
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural and chemical properties. This compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate or a similar reagent.
Functionalization of the aromatic ring: The aromatic ring is functionalized with chloro, methoxy, and methyl groups through a series of substitution reactions.
Final coupling reaction: The final step involves coupling the functionalized aromatic ring with the azetidine ring to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.
Análisis De Reacciones Químicas
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Aplicaciones Científicas De Investigación
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Biological Research: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar in structure but with a bromomethyl group instead of the chloroethyl group.
tert-Butyl 3-(2-chloro-1,3-thiazole-5-carbonyl)azetidine-1-carboxylate: Contains a thiazole ring instead of the aromatic ring.
tert-Butyl 3-ethynylazetidine-1-carboxylate: Contains an ethynyl group instead of the chloroethyl group.
Propiedades
Fórmula molecular |
C18H25Cl2NO3 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[5-chloro-3-(1-chloroethyl)-2-methoxy-6-methylphenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H25Cl2NO3/c1-10-14(20)7-13(11(2)19)16(23-6)15(10)12-8-21(9-12)17(22)24-18(3,4)5/h7,11-12H,8-9H2,1-6H3 |
Clave InChI |
VHNJZNDJIVVFLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1C2CN(C2)C(=O)OC(C)(C)C)OC)C(C)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
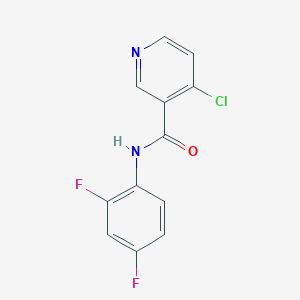
![1-Methyl-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B8457265.png)
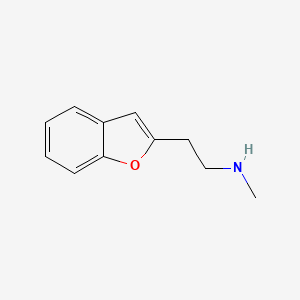


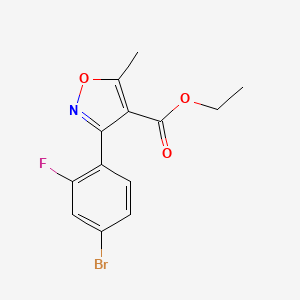
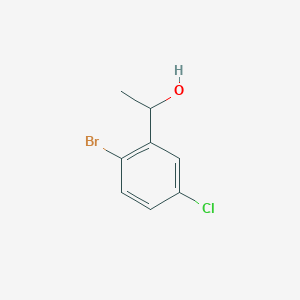
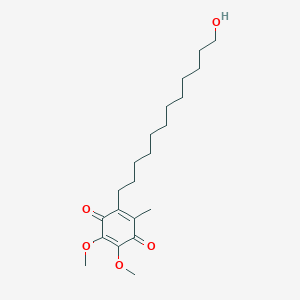
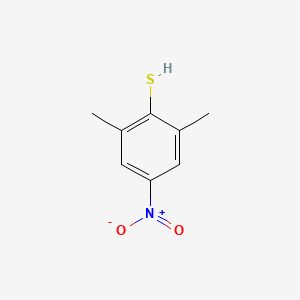
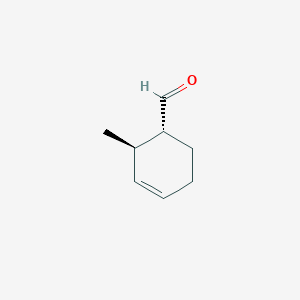

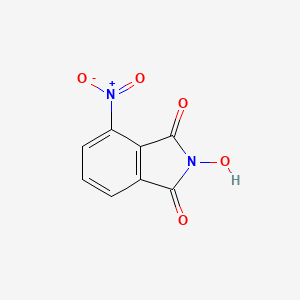
![4-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8457317.png)
